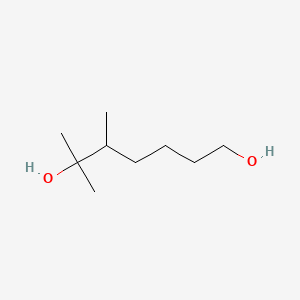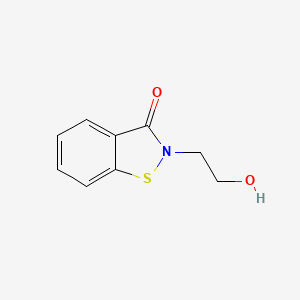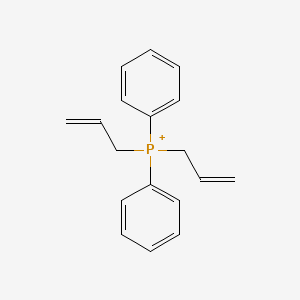
Diallyl(diphenyl)phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl(diphenyl)phosphorane is an organophosphorus compound characterized by the presence of two phenyl groups and two allyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diallyl(diphenyl)phosphorane can be synthesized through the reaction of diphenylphosphine with allyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of allyl halides to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Diallyl(diphenyl)phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
Aplicaciones Científicas De Investigación
Diallyl(diphenyl)phosphorane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various chemical transformations.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which diallyl(diphenyl)phosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles to promote chemical reactions. Additionally, the allyl groups can undergo various transformations, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diallyl(diphenyl)phosphorane include:
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Diallylphenylphosphine: A related compound with one phenyl group and two allyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both allyl and phenyl groups, which provide a balance of reactivity and stability. This combination allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and catalysis .
Propiedades
Número CAS |
28381-81-9 |
|---|---|
Fórmula molecular |
C18H20P+ |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
diphenyl-bis(prop-2-enyl)phosphanium |
InChI |
InChI=1S/C18H20P/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2/q+1 |
Clave InChI |
OSXWETDBWKSBFH-UHFFFAOYSA-N |
SMILES canónico |
C=CC[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



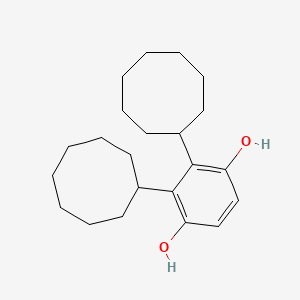
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)


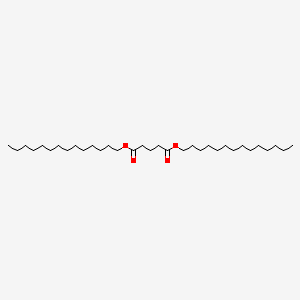
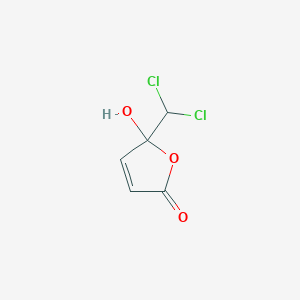
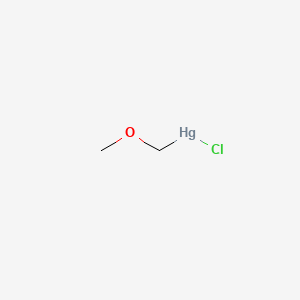
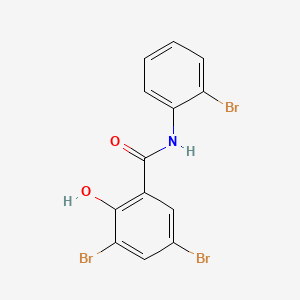
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
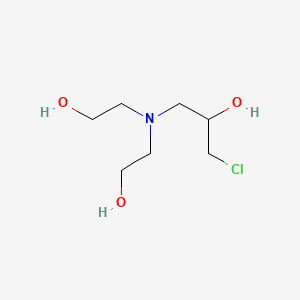
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
